molecular formula C18H23N7O2 B390334 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE

Cat. No.: B390334
M. Wt: 369.4g/mol
InChI Key: QJDBLXONOSEDFY-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazine linkage

Preparation Methods

The synthesis of N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine typically involves the reaction of 4,6-di-morpholin-4-yl-[1,3,5]triazin-2-amine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine can undergo various chemical reactions, including:

Scientific Research Applications

N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine can be compared with other triazine derivatives such as:

N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine linkage, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H23N7O2

Molecular Weight

369.4g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H23N7O2/c1-2-4-15(5-3-1)14-19-23-16-20-17(24-6-10-26-11-7-24)22-18(21-16)25-8-12-27-13-9-25/h1-5,14H,6-13H2,(H,20,21,22,23)/b19-14+

InChI Key

QJDBLXONOSEDFY-XMHGGMMESA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)N4CCOCC4

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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